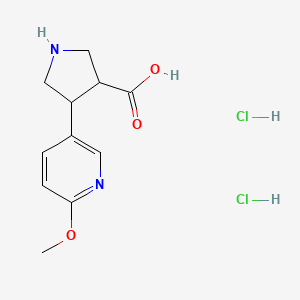

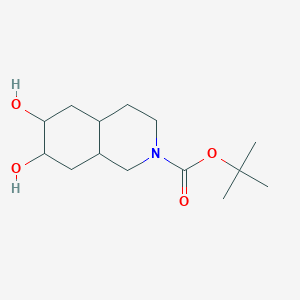

![molecular formula C13H21NO5 B12103968 [6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is found in various plant sources, including citrus fruits (such as lemons), chamomile, and other botanicals.

- Diosmetin possesses unique properties, including a pleasant aroma and several biological activities, such as antibacterial and anti-inflammatory effects.

- Its chemical structure consists of a benzopyrone core with hydroxyl groups at specific positions.

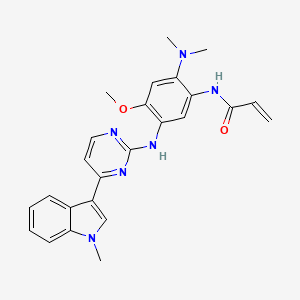

Diosmetin: is a naturally occurring organic compound with a chemical formula of C₁₆H₁₂O₆. It falls within the flavonoid subclass and is classified as a flavone.

Preparation Methods

- Diosmetin can be obtained through different methods:

Extraction from Natural Sources: It can be extracted from citrus fruits (e.g., lemon peels) or other plants rich in flavonoids.

Synthetic Routes: Chemical synthesis involves steps such as hydroxylation and methylation of precursor compounds.

Industrial Production: While industrial-scale production methods are less common, they typically involve extraction followed by purification.

Chemical Reactions Analysis

Reactions: Diosmetin undergoes various chemical reactions, including

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Diosmetin serves as a model compound for studying flavonoid chemistry, including structure-activity relationships.

Biology: It exhibits antioxidant properties and may play a role in cellular protection.

Medicine: Diosmetin has potential health benefits, such as anti-inflammatory effects and cardiovascular protection.

Industry: It is used in cosmetics, food additives, and dietary supplements.

Mechanism of Action

- Diosmetin’s effects are mediated through several mechanisms:

Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.

Anti-Inflammatory: Diosmetin inhibits pro-inflammatory pathways.

Molecular Targets: It interacts with enzymes and receptors involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Unique Features:

Similar Compounds:

Properties

IUPAC Name |

[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASBNMLRVSIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)

![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)